molecular formula C14H25BO2 B13646168 (1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane

(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane

Cat. No.: B13646168
M. Wt: 236.16 g/mol
InChI Key: IMUJPBOUZJFWJB-UHFFFAOYSA-N
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Description

(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane is a boron-containing compound with a unique tricyclic structure. This compound is characterized by its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane typically involves the reaction of boronic acids with cyclic ethers under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the tricyclic structure. The reaction conditions include temperatures ranging from 50°C to 100°C and the use of inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods allows for the optimization of reaction conditions, including solvent selection, temperature control, and catalyst loading. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the boron atom is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; temperatures around 0°C to 25°C.

    Substitution: Halides, amines; temperatures around 50°C to 100°C.

Major Products Formed

    Oxidation: Formation of boronic acids or borate esters.

    Reduction: Formation of borohydrides.

    Substitution: Formation of substituted boron compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. Its unique structure allows for selective reactions, making it a valuable tool in the synthesis of complex molecules.

Biology

In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment. Its stability and ability to target specific cells make it a promising candidate for further development.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer and other diseases where boron compounds can play a role in targeted therapy.

Industry

In industrial applications, this compound is used in the production of advanced materials, including polymers and ceramics. Its reactivity and stability make it a valuable component in the manufacturing process.

Mechanism of Action

The mechanism of action of (1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form stable complexes with these targets, leading to changes in their activity. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,6R,8S)-4-isobutyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane
  • (1S,2S,6R,8S)-4-(dichloromethyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane

Uniqueness

The uniqueness of (1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane lies in its specific butyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and ability to interact with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO2/c1-5-6-7-15-16-12-9-10-8-11(13(10,2)3)14(12,4)17-15/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUJPBOUZJFWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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